1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid
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Overview
Description
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid is a white solid compound characterized by the presence of furan and carboxylic acid functional groups. It has the molecular formula C17H20O5 and a molecular weight of 304.34 . This compound is often used as an intermediate or reagent in organic synthesis, depending on the specific research or application field .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid can be synthesized through various organic synthesis reactions. One common method involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions . The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis processes. These processes may include the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions such as copper, zinc, and iron, which may influence various biochemical processes. Additionally, its functional groups allow it to participate in a variety of chemical reactions, contributing to its versatility in research and industrial applications .
Comparison with Similar Compounds
1,3-Dihydro-1,3-dioxo-5,6-isobenzofurandicarboxylic acid can be compared with other similar compounds, such as:
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofuranyl ester: Similar in structure but differs in functional groups and reactivity.
1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid: Shares some structural similarities but is used in different applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H4O7 |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
1,3-dioxo-2-benzofuran-5,6-dicarboxylic acid |
InChI |
InChI=1S/C10H4O7/c11-7(12)3-1-5-6(2-4(3)8(13)14)10(16)17-9(5)15/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
ONVRKRPYOPYTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1C(=O)O)C(=O)O)C(=O)OC2=O |
Origin of Product |
United States |
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